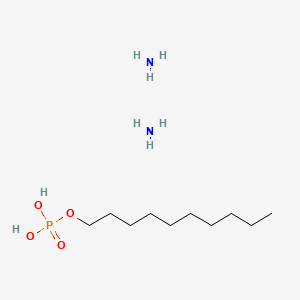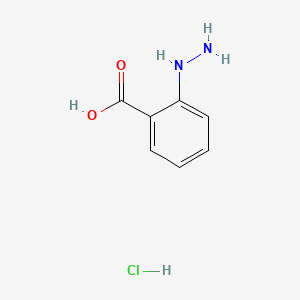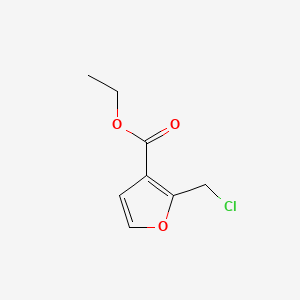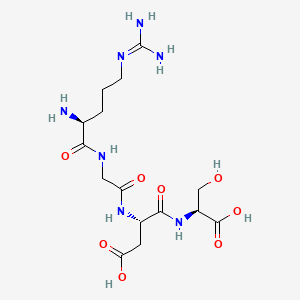![molecular formula C7H7ClN2 B1330079 6-Chloro-2,3-dihydro-1h-pyrrolo[3,2-c]pyridine CAS No. 23596-25-0](/img/structure/B1330079.png)
6-Chloro-2,3-dihydro-1h-pyrrolo[3,2-c]pyridine
Descripción general
Descripción
6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is a chemical compound with the CAS Number: 23596-25-0. It has a molecular weight of 154.6 . The IUPAC name for this compound is 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine .
Molecular Structure Analysis
The InChI code for 6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is 1S/C7H7ClN2/c8-7-3-6-5(4-10-7)1-2-9-6/h3-4,9H,1-2H2 . The structure includes a pyrrolopyridine core with a chlorine atom attached at the 6th position .Physical And Chemical Properties Analysis
The compound is a solid under normal conditions . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . The density of a similar compound, 6-chloro-2,3-dihydro-3,3-dimethyl-1H-Pyrrolo[3,2-b]pyridine, is predicted to be 1.154±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine serves as a foundational building block in organic chemistry, particularly in synthesizing various derivatives. This compound has been utilized in the efficient synthesis of 4-O- and C-substituted-7-azaindoles, which are valuable in pharmaceutical research (Figueroa‐Pérez et al., 2006). Additionally, it plays a role in creating pyrrolopyridine and pyrazolo[3,4-d]pyrimidine derivatives, which show potential in various scientific fields, including pharmaceuticals (El-Nabi, 2004).
Material Science and Electronics
In material science, derivatives of 6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine have been explored for their electronic and self-assembly properties. For example, studies on nitrogen-embedded small molecules derived from this compound have revealed interesting electrochemical and carrier transport properties, which are significant in the development of semiconducting materials (Zhou et al., 2019).
Pharmaceutical Applications
In the pharmaceutical domain, pyrrolopyridine derivatives have been investigated for their potential as antimicrobial agents and for their interaction with DNA. For instance, compounds synthesized using 6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine have been tested for antimicrobial activities and DNA interactions, revealing their potential in drug discovery and biochemical research (Evecen et al., 2017).
Chemical Structure and Bonding Studies
Structural and spectroscopic analyses of derivatives of this compound have provided insights into their bonding schemes and molecular stability. Investigations using X-ray diffraction and density functional theory (DFT) studies have been pivotal in understanding the molecular structure and electronic features of these derivatives (Hazra et al., 2012).
Safety And Hazards
The compound has been classified under GHS07. The hazard statements associated with it are H302-H315-H319-H332-H335, indicating that it can be harmful if swallowed, can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P280-P305+P351+P338, suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, wear protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
Propiedades
IUPAC Name |
6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2/c8-7-3-6-5(4-10-7)1-2-9-6/h3-4,9H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJKRCBUBLIDBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC(=NC=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30178246 | |
| Record name | 1H-Pyrrolo(3,2-c)pyridine, 2,3-dihydro-6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2,3-dihydro-1h-pyrrolo[3,2-c]pyridine | |
CAS RN |
23596-25-0 | |
| Record name | 1H-Pyrrolo(3,2-c)pyridine, 2,3-dihydro-6-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023596250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrrolo(3,2-c)pyridine, 2,3-dihydro-6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,3-Bis[3-(dimethylamino)propyl]urea](/img/structure/B1330001.png)









